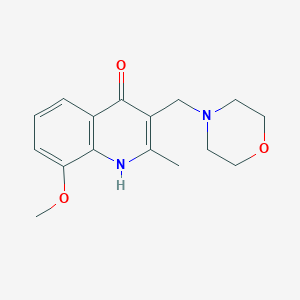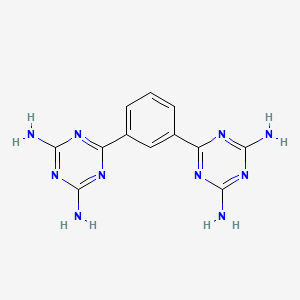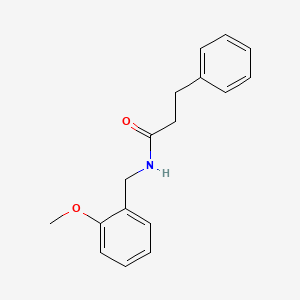![molecular formula C20H20O3 B5820826 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DMBCO-PEC, is a chemical compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to possess antioxidant and antiplatelet activities.
Mécanisme D'action
The mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of reactive oxygen species. 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to reduce the proliferation of cancer cells and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive candidate for the treatment of various diseases. However, one limitation of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the use of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and other diseases is an area that warrants further investigation.
Conclusion
In conclusion, 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is a coumarin derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities and has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Although the mechanism of action of 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and the activation of the Nrf2/ARE pathway. Despite its potential as a lead compound for the development of new drugs, 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has limitations, such as its low solubility. Future research on 7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods and the investigation of its potential as a treatment for neurodegenerative diseases and in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with p-toluenesulfonic acid. The final step involves the introduction of a benzyl ether group through a Williamson ether synthesis reaction.
Propriétés
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-16-10-20(21)23-19-11-17(5-6-18(16)19)22-12-15-8-13(2)7-14(3)9-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUNXJIPDIDHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)




![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
